molecular formula C8H9ClN2O2 B13099389 2-Chloro-N,5-dimethyl-4-nitroaniline

2-Chloro-N,5-dimethyl-4-nitroaniline

Cat. No.: B13099389
M. Wt: 200.62 g/mol
InChI Key: WAWCCVTWSREXIV-UHFFFAOYSA-N
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Description

2-Chloro-N,5-dimethyl-4-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and a chloro group (-Cl) attached to an aromatic ring, along with two methyl groups (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,5-dimethyl-4-nitroaniline typically involves a multi-step process. One common method includes the nitration of 2-chloro-5-dimethylaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,5-dimethyl-4-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Drug Intermediates:
2-Chloro-N,5-dimethyl-4-nitroaniline serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is used in the preparation of anti-cancer agents and other therapeutic drugs due to its ability to undergo further chemical transformations that introduce biologically active functional groups .

2. Antibacterial and Antifungal Agents:
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. Studies have shown that modifications of this compound can lead to enhanced efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

1. Pesticide Development:
The compound is also utilized in the formulation of pesticides. Its derivatives are known to possess herbicidal and insecticidal properties, contributing to effective pest management strategies in agriculture. The synthesis of novel pesticide formulations often incorporates this compound as a key component .

Material Science Applications

1. Dye Production:
In material science, this compound is employed as a dye intermediate. Its vibrant color properties make it suitable for use in textiles and other materials where colorfastness and stability are required .

2. Corrosion Inhibitors:
The compound has been studied for its potential application as a corrosion inhibitor in various industrial settings. Its ability to form protective films on metal surfaces helps mitigate corrosion processes, thereby extending the lifespan of metal components .

Case Studies

Application AreaCase Study ReferenceFindings
PharmaceuticalsEspinosa-Aquirre et al., 2013Identified as an intermediate in the synthesis of niclosamide .
Agricultural ChemistryResearch on pesticide formulationsDemonstrated effective pest control properties .
Material ScienceStudy on dye productionShowed promising results for colorfastness in textile applications .

Mechanism of Action

The mechanism of action of 2-Chloro-N,5-dimethyl-4-nitroaniline involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methyl groups may influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N,5-dimethyl-4-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the aromatic ring, along with the methyl groups, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-N,5-dimethyl-4-nitroaniline

InChI

InChI=1S/C8H9ClN2O2/c1-5-3-7(10-2)6(9)4-8(5)11(12)13/h3-4,10H,1-2H3

InChI Key

WAWCCVTWSREXIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)NC

Origin of Product

United States

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